molecular formula C26H24N2O2 B2622192 Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate CAS No. 350682-62-1

Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate

Cat. No.: B2622192
CAS No.: 350682-62-1
M. Wt: 396.49
InChI Key: ITPIJWVGSAQEIK-SDNWHVSQSA-N
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Description

Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate is a structurally complex benzimidazole derivative. Its core consists of a benzimidazole ring substituted with 5,6-dimethyl groups and a 2-styryl moiety (a vinyl-linked phenyl group). The benzimidazole system is further functionalized via a methylene bridge to a para-substituted benzoate ester (methyl benzenecarboxylate) . The benzoate ester group is a common structural motif in pharmaceuticals and fragrances, known for its role in enhancing lipophilicity and bioavailability .

Properties

IUPAC Name

methyl 4-[[5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-18-15-23-24(16-19(18)2)28(17-21-9-12-22(13-10-21)26(29)30-3)25(27-23)14-11-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPIJWVGSAQEIK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzimidazoles or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the development of new pharmaceuticals and materials.

Biology: Benzimidazole derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate may be studied for its potential biological activities in these areas.

Medicine: This compound and its derivatives are explored for their therapeutic potential. They may be used in the development of drugs targeting various diseases, including infections and cancer.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate exerts its effects depends on its specific biological target. The benzimidazole core can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference
Target Compound : Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate 5,6-dimethyl benzimidazole, 2-styryl group, benzoate ester Not explicitly reported; inferred receptor binding Likely involves condensation/esterification steps
TD-8954 (Figure 1 in ) Benzimidazole-4-carbonyl, piperidine-methyl ester Pharmacological agent (likely GPCR modulation) Multi-step coupling and cyclization
Oxadiazole Derivatives () Benzimidazole-linked oxadiazole, fluorophenyl substituents Topoisomerase II inhibition (docking score: -10d) Cyclization with Hg(OAc)₂ or NaOH
Styryl-Imidazole Derivatives () Styryl-imidazole, 1,4-benzodioxane carboxylate Anticancer/antimicrobial (implied by synthesis) Reflux in DMF with K₂CO₃ promoter

Key Findings and Trends

Benzimidazole Core: The benzimidazole scaffold is a privileged structure due to its ability to mimic protein-binding motifs (e.g., β-turns) and interact with diverse biological targets .

Styryl Group: The 2-styryl moiety is a hallmark of compounds with reported anticancer activity (e.g., styrylquinolines). In , styryl-imidazole derivatives were synthesized for antimicrobial applications, suggesting that the styryl group in the target compound may confer similar bioactivity .

Benzoate Ester : Methyl benzoate derivatives (e.g., ) are typically used as solvents or fragrance ingredients. However, when integrated into larger pharmacophores (as in the target compound), the ester group can modulate solubility and metabolic stability .

Synthetic Pathways :

  • The target compound’s synthesis likely involves a multi-step process, including benzimidazole formation, styryl group introduction via Heck coupling, and esterification. Similar methods are described in (reflux with K₂CO₃ in DMF) and (cyclization reactions) .
  • TD-8954 () employs piperidine-methyl ester coupling, highlighting the versatility of ester-containing benzimidazoles in drug design .

Biological Activity

Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole core linked to a methyl benzenecarboxylate moiety. Its molecular formula is C22H24N2O2C_{22}H_{24}N_{2}O_{2}, with a molecular weight of approximately 348.44 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Apoptosis induction
A549 (Lung)8.3Cell cycle arrest
HeLa (Cervical)12.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It shows affinity for certain receptors, potentially modulating signaling pathways associated with cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed, leading to oxidative stress in cancer cells.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on MCF-7 cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspases .

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial efficacy against Staphylococcus aureus. The study found that the compound exhibited bactericidal activity at concentrations that were non-toxic to human cells, suggesting potential for therapeutic use in treating infections .

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